molecular formula C21H21FN6 B609755 ONO-8590580  CAS No. 1802661-73-9

ONO-8590580

Cat. No.: B609755
CAS No.: 1802661-73-9
M. Wt: 376.44
InChI Key: INGJMHPGMVUEKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ONO-8590580 is a novel chemical compound that functions as a negative allosteric modulator of the gamma-aminobutyric acid type A receptor containing alpha 5 subunits. This compound has shown promise in enhancing long-term potentiation and improving cognitive deficits in preclinical models .

Preparation Methods

The synthesis of ONO-8590580 involves several steps, starting with the preparation of the core benzimidazole structure. The synthetic route includes the following steps:

    Formation of the benzimidazole core: This involves the cyclization of appropriate precursors under acidic conditions.

    Introduction of the fluoro and methyl groups: These groups are introduced through selective halogenation and methylation reactions.

    Attachment of the pyridinyl and imidazolyl groups: These groups are attached via nucleophilic substitution reactions.

    Final purification: The compound is purified using chromatographic techniques to achieve high purity

Chemical Reactions Analysis

Structural Characteristics and Key Functional Groups

ONO-8590580 (C₂₀H₂₃FN₆) is a benzimidazole derivative with the following features:

  • Core structure : 1H-benzimidazole scaffold substituted at positions 1, 4, 5, and 6.

  • Functional groups :

    • Cyclopropylmethyl group at position 1.

    • Fluorine atom at position 5.

    • Methyl group at position 4.

    • Pyridinyl-1-methylimidazole moiety at position 6.

These groups are critical for binding to the benzodiazepine site of GABA<sub>A</sub> α5 receptors[^6^][^3^].

Key Synthetic Reactions (Inferred from SAR Studies)

While explicit reaction steps are proprietary, SAR optimization suggests the following design strategies:

Modification Impact on Activity Reference
Cyclopropylmethyl at Position 1 Enhances metabolic stability and receptor subtype selectivity (α5 over α1/α2/α3).
Fluorine at Position 5 Improves binding affinity (K<sub>i</sub> = 7.9 nM) and Cl<sup>-</sup> current inhibition (EC<sub>50</sub> = 1.1 nM).
Pyridinyl-imidazole at Position 6 Mediates hydrogen bonding with α5His105 and α5Arg144 residues, ensuring selectivity.

Reactivity and Stability Profile

  • Metabolic Stability : ONO-8590580 exhibits low microsomal turnover (human/rat CL<sub>int</sub> < 10 μL/min/mg), attributed to the cyclopropylmethyl group[^6^].

  • Solubility : Moderate aqueous solubility (pH 7.4: ~50 μM) due to the pyridinyl-imidazole moiety[^3^].

  • Selectivity : >100-fold selectivity for GABA<sub>A</sub> α5 over α1/α2/α3 subtypes, minimizing off-target effects[^3^][^7^].

Pharmacological Activity and Reaction Dynamics

  • Binding Mechanism : Acts as a negative allosteric modulator (NAM) by displacing [<sup>3</sup>H]Ro15-4513 in hippocampal membranes (IC<sub>50</sub> = 8 nM)[^3^].

  • Functional Effects :

    • Inhibits GABA-induced Cl<sup>-</sup> currents by 44% at α5β3γ2 receptors[^3^].

    • Enhances long-term potentiation (LTP) in rat hippocampal slices at 300 nM[^3^].

Comparative Analysis with Other GABA<sub>A</sub> α5 NAMs

Parameter ONO-8590580 Basmisanil α5IA
Binding K<sub>i</sub> (nM) 7.9812
Functional IC<sub>50</sub> (nM) 1.1615
Selectivity (α5/α1) >100-fold>50-fold>30-fold
Proconvulsant Risk None at 20 mg/kgLowModerate
Clinical Status PreclinicalPhase II discontinuedPhase I discontinued

[^3^][^4^][^6^]

Critical SAR Findings

  • Position 4 Methylation : Reduces off-target binding to GABA<sub>A</sub> α1 receptors while maintaining α5 affinity[^6^].

  • Fluorine Substitution : Increases metabolic stability and blood-brain barrier penetration[^3^].

  • Pyridinyl Linker : Optimizes spatial orientation for α5 binding without inducing β-carboline-related toxicity[^6^].

Scientific Research Applications

GABA A Receptor Modulation

ONO-8590580 binds selectively to the benzodiazepine binding sites on GABA A receptors containing the α5 subunit. It exhibits a binding affinity with a KiK_i value of 7.9 nM, demonstrating significant inhibitory effects on GABA-induced chloride channel activity, with a maximum inhibition of 44.4% and an EC50 of 1.1 nM . This selective modulation enhances synaptic plasticity and long-term potentiation (LTP), which are essential for learning and memory.

Cognitive Enhancement

Preclinical studies have shown that this compoundimproves cognitive function in various animal models. For example, in rat models, it has been observed to enhance performance in tasks measuring hippocampal-dependent memory, such as the passive avoidance test and the eight-arm radial maze test . Importantly, these enhancements occur without inducing anxiogenic or proconvulsant side effects typically associated with other GABAergic drugs.

Cognitive Disorders

Research indicates that this compoundmay be beneficial for treating cognitive impairments associated with conditions such as:

  • Alzheimer's Disease : By enhancing memory function and reducing cognitive decline.
  • Down Syndrome : Preliminary studies suggest that negative allosteric modulation of GABA A α5 receptors can mitigate cognitive deficits linked to this condition .
  • Schizophrenia : The compound has shown promise in improving cognitive deficits related to NMDA receptor dysfunction, a common feature in schizophrenia .

Preclinical Studies

A series of preclinical studies have been conducted to evaluate the efficacy and safety profile of ONO-8590580:

  • In rat models, doses ranging from 3 to 20 mg/kg demonstrated significant improvements in cognitive performance without adverse effects .
  • The compound's ability to enhance LTP was confirmed through electrophysiological recordings from hippocampal slices, indicating its potential as a therapeutic agent for memory enhancement .

Clinical Implications

While this compoundhas not yet progressed into extensive clinical trials, its pharmacological profile suggests it could be a valuable treatment option for various cognitive disorders. Ongoing research aims to establish clear clinical benefits and safety profiles through controlled human studies.

Comparative Analysis with Other GABA A α5 Modulators

CompoundSelectivityCognitive EnhancementAnxiogenic EffectsProconvulsant Effects
ONO-8590580HighYesNoNo
BasmisanilVery HighYesNoNo
α5IAModerateYesYesYes
MRK-016ModerateYesYesYes

Insights from Comparative Studies

Basmisanil, another GABA A α5 negative allosteric modulator, has shown similar cognitive enhancement properties but with higher selectivity compared to ONO-8590580. However, both compounds exhibit favorable safety profiles compared to older modulators like α5IA and MRK-016, which have been associated with significant side effects .

Mechanism of Action

ONO-8590580 exerts its effects by binding to the benzodiazepine binding sites on recombinant human gamma-aminobutyric acid type A receptors containing alpha 5 subunits. This binding results in the negative modulation of gamma-aminobutyric acid-induced chloride channel activity, leading to enhanced long-term potentiation and improved cognitive functions. The compound selectively inhibits gamma-aminobutyric acid-induced currents in cells expressing human recombinant alpha 5 beta 3 gamma 2 subunits .

Comparison with Similar Compounds

ONO-8590580 is unique compared to other similar compounds due to its high selectivity and potency for gamma-aminobutyric acid type A receptors containing alpha 5 subunits. Similar compounds include:

Biological Activity

ONO-8590580 is a novel compound classified as a negative allosteric modulator (NAM) of the GABAA_A receptor subtype containing the α5 subunit. This compound has garnered significant attention due to its potential cognitive-enhancing effects, particularly in the context of memory and learning. The following article provides a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

This compoundoperates by binding to the benzodiazepine sites on GABAA_A α5 receptors, which are predominantly expressed in the hippocampus—a brain region critical for memory processing. This binding results in a selective inhibition of GABA-induced chloride ion channel activity, leading to enhanced neuronal excitability and improved synaptic plasticity.

  • Binding Affinity : The compound exhibits a binding affinity with a KiK_i value of 7.9 nM for recombinant human GABAA_A α5 receptors and shows a maximum inhibition of 44.4% on chloride channel activity with an EC50_{50} of 1.1 nM .

Cognitive Enhancement

Preclinical studies have demonstrated that this compoundsignificantly enhances cognitive functions in various animal models:

  • Long-term Potentiation : In rat hippocampal slices, this compoundhas been shown to augment tetanus-induced long-term potentiation (LTP), which is essential for memory formation. At a concentration of 300 nM, LTP was significantly enhanced .
  • Behavioral Tests :
    • Passive Avoidance Test : Doses ranging from 3 to 20 mg/kg orally prevented memory deficits induced by MK-801, a NMDA receptor antagonist .
    • Radial Arm Maze : In this test, this compoundimproved cognitive deficits caused by scopolamine and MK-801, demonstrating efficacy comparable to donepezil at a dose of 0.5 mg/kg .

Safety Profile

Importantly, this compoundhas been evaluated for its safety and tolerability:

  • Anxiogenic Effects : In the elevated plus maze test, no anxiogenic effects were observed at doses up to 20 mg/kg .
  • Seizure Risk : The compound did not exhibit proconvulsant effects in pentylenetetrazole-induced seizure models, indicating a favorable safety profile for cognitive enhancement without the common side effects associated with other GABAergic agents .

Research Findings

The following table summarizes key findings from studies involving ONO-8590580:

Study TypeMeasurementResult
Binding AffinityKiK_i for GABAA_A α57.9 nM
Functional SelectivityMaximum Inhibition44.4% inhibition at 300 nM
Long-term PotentiationCA1 Synapse ResponseSignificantly augmented
Passive AvoidanceMemory Deficit PreventionSignificant prevention at doses 3-20 mg/kg
Radial Arm MazeCognitive ImprovementComparable efficacy to donepezil
Anxiogenic EffectsElevated Plus MazeNo anxiogenic effects observed
Seizure RiskPentylenetetrazole TestNo proconvulsant effects

Q & A

Basic Research Questions

Q. What experimental models are most suitable for evaluating the pharmacological efficacy of ONO-8590580?

  • Methodological Answer :

  • Begin with in vitro assays (e.g., receptor-binding studies, enzyme inhibition assays) to establish baseline activity .
  • Progress to in vivo models (e.g., rodent pharmacokinetic studies, disease-specific transgenic models) to validate therapeutic potential. Ensure alignment with the compound’s hypothesized mechanism of action .
  • Use dose-response curves to quantify efficacy and toxicity thresholds. Statistical tools like ANOVA or nonlinear regression models are critical for interpreting dose-dependent effects .

Q. How can researchers determine the mechanism of action (MoA) of ONO-8590580?

  • Methodological Answer :

  • Apply multi-omics approaches (transcriptomics, proteomics) to identify molecular pathways influenced by the compound .
  • Pair with knockout/knockdown models (e.g., CRISPR-Cas9) to validate target specificity. Cross-reference results with existing literature to avoid redundancy .
  • Use PICO framework (Population: cell/organism type; Intervention: ONO-8590580; Comparison: controls/competitor compounds; Outcome: pathway modulation) to structure hypotheses .

Q. What analytical techniques are recommended for characterizing ONO-8590580’s physicochemical properties?

  • Methodological Answer :

  • Employ HPLC-MS for purity assessment and NMR spectroscopy for structural elucidation .
  • Use thermogravimetric analysis (TGA) and X-ray crystallography to study stability and crystallinity. Ensure compliance with reproducibility standards by detailing protocols in supplementary materials .

Advanced Research Questions

Q. How should researchers address contradictory data in ONO-8590580’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

  • Methodological Answer :

  • Conduct meta-analysis of existing datasets to identify confounding variables (e.g., species-specific metabolism, formulation differences) .
  • Apply Bayesian hierarchical modeling to reconcile discrepancies across studies. Validate findings through independent replication .
  • Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine follow-up experiments .

Q. What strategies optimize experimental design for studying ONO-8590580’s synergistic effects with other compounds?

  • Methodological Answer :

  • Design combinatorial screens (e.g., checkerboard assays) to quantify synergy via Loewe additivity or Bliss independence models .
  • Incorporate systems biology frameworks (e.g., network pharmacology) to predict multi-target interactions .
  • Ensure statistical power using factorial designs and adjust for multiple comparisons with methods like Bonferroni correction .

Q. How can researchers leverage computational tools to predict ONO-8590580’s off-target effects?

  • Methodological Answer :

  • Use molecular docking simulations (e.g., AutoDock Vina) to assess binding affinities against non-target receptors .
  • Validate predictions with high-content screening (HCS) in diverse cell lines. Cross-reference with databases like ChEMBL for known off-target liabilities .
  • Apply machine learning algorithms (e.g., random forest classifiers) trained on ADMET datasets to prioritize in vitro validation .

Q. Data Management and Reproducibility

Q. What protocols ensure reproducibility in ONO-8590580 studies?

  • Methodological Answer :

  • Document standard operating procedures (SOPs) for compound handling, storage, and dilution in supplementary materials .
  • Share raw datasets in public repositories (e.g., Zenodo) with metadata aligned with FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Use electronic lab notebooks (ELNs) to timestamp experimental workflows and enable third-party audits .

Q. How should researchers design longitudinal studies to assess ONO-8590580’s chronic toxicity?

  • Methodological Answer :

  • Implement repeated-measures ANOVA to analyze time-dependent toxicity trends. Include interim analyses to adjust dosing regimens .
  • Use histopathological scoring systems (e.g., RENI criteria for renal toxicity) to standardize endpoint assessments .
  • Ensure ethical compliance by predefining humane endpoints and sample size calculations to minimize animal use .

Q. Theoretical and Conceptual Frameworks

Q. How can a theoretical framework guide hypothesis generation for ONO-8590580’s therapeutic applications?

  • Methodological Answer :

  • Anchor research in disease-specific pathways (e.g., oncogenic signaling for cancer studies) to contextualize mechanistic hypotheses .
  • Use PICO or FINER frameworks to align research questions with clinical or preclinical relevance .
  • Conduct systematic literature reviews to identify gaps and avoid duplicating prior work .

Q. What statistical approaches are appropriate for analyzing ONO-8590580’s dose-escalation trials?

  • Methodological Answer :
  • Apply continual reassessment method (CRM) or 3+3 design to determine maximum tolerated dose (MTD) .
  • Use toxicity probability intervals (TPIs) to balance safety and efficacy. Validate models with bootstrap resampling .
  • Report confidence intervals and effect sizes to enhance interpretability .

Properties

IUPAC Name

3-(cyclopropylmethyl)-6-fluoro-7-methyl-N-[5-(1-methylimidazol-4-yl)pyridin-2-yl]benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6/c1-13-20(22)16(7-18-21(13)25-12-28(18)9-14-3-4-14)26-19-6-5-15(8-23-19)17-10-27(2)11-24-17/h5-8,10-12,14H,3-4,9H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGJMHPGMVUEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=C1N=CN2CC3CC3)NC4=NC=C(C=C4)C5=CN(C=N5)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.